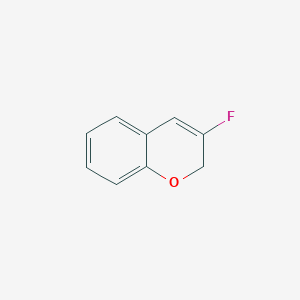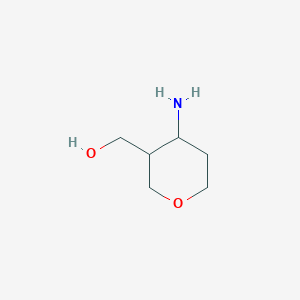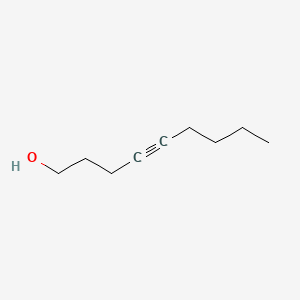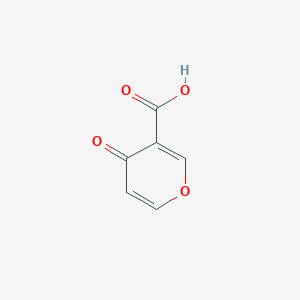
5-methyl-2,3-dihydro-1H-indol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2,3-dihydro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-methyl-2,3-dihydro-1H-indol-7-amine involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-methyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole derivative into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
5-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, protecting cells from necroptosis and attenuating necrotic cell death . This compound’s ability to modulate kinase activity makes it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK).
Uniqueness
Its unique structure and reactivity make it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
5-methyl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3,10H2,1H3 |
InChI 键 |
QUJXBQJZHXHNHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)N)NCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)






